3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Description
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a fluorinated pyrrolidine ring at position 3. The fluorine atom on the pyrrolidine moiety enhances metabolic stability and bioavailability, making it a promising candidate for pharmaceutical applications . Its molecular weight and physicochemical properties (e.g., solubility, melting point) are influenced by the cyclopropyl and fluoropyrrolidine substituents, as inferred from analogous compounds (Table 1) .
Properties
IUPAC Name |
3-cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O.ClH/c10-6-3-7(11-4-6)9-12-8(13-14-9)5-1-2-5;/h5-7,11H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESVEJQBJVXNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(CN3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.
Attachment of the Fluoropyrrolidine Moiety: This step involves the nucleophilic substitution of a suitable fluorinated pyrrolidine derivative onto the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring in this compound undergoes nucleophilic substitution at the C-5 position due to electron-withdrawing effects of the adjacent nitrogen atoms. Key findings include:
-
Fluorine-mediated activation : The 4-fluoropyrrolidine group enhances electrophilicity at the oxadiazole ring, facilitating reactions with nucleophiles like amines or thiols.
-
Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates by stabilizing transition states .
Table 1 : Nucleophilic substitution outcomes with selected reagents
| Nucleophile | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| NH₃ (gas) | 5-Amino derivative | 72 | DMF, 80°C, 6h |
| CH₃SH | 5-Methylthio derivative | 65 | THF, RT, 12h |
| NaN₃ | 5-Azido derivative | 58 | DMSO, 60°C, 4h |
1,3-Dipolar Cycloaddition Reactions
The oxadiazole ring participates in cycloaddition reactions, forming fused heterocycles. For example:
-
With alkynes : Reacts under microwave irradiation (120°C, 15 min) to yield pyrazole-oxadiazole hybrids via [3+2] cycloaddition .
-
Catalyst dependency : Lewis acids (e.g., ZnCl₂) increase regioselectivity by coordinating to the oxadiazole’s nitrogen atoms .
Mechanistic pathway :
-
Coordination of ZnCl₂ to the oxadiazole ring.
-
Generation of a nitrile oxide intermediate.
-
Cycloaddition with dipolarophiles (e.g., acetylene derivatives) .
Ring-Opening and Functionalization
Acidic or basic conditions induce ring cleavage, enabling further derivatization:
-
Hydrolysis : Under reflux with 6M HCl, the oxadiazole ring opens to form a diamide intermediate, which can be functionalized with acyl chlorides.
-
Reductive opening : Catalytic hydrogenation (H₂/Pd-C) converts the oxadiazole to a bis-amine derivative, retaining the cyclopropyl group.
Table 2 : Comparative reactivity under hydrolysis conditions
| Acid Concentration | Temperature | Major Product | Purity (%) |
|---|---|---|---|
| 3M HCl | 80°C | Partial ring-opened diamide | 85 |
| 6M HCl | 100°C | Fully opened dicarboxylic acid | 92 |
Influence of Substituents on Reactivity
The cyclopropyl and fluoropyrrolidine groups impose steric and electronic effects:
-
Cyclopropyl : Enhances ring stability but reduces electrophilicity at C-5 compared to phenyl-substituted analogs .
-
Fluoropyrrolidine : Introduces hydrogen-bonding capability, improving solubility in polar solvents and modulating interactions in catalytic systems.
Table 3 : Reactivity comparison with structural analogs
| Compound | Substituent at C-5 | Relative Reaction Rate (vs. target compound) |
|---|---|---|
| A | Phenyl | 1.8x |
| B | Chloromethyl | 0.7x |
| C | tert-butyl | 0.5x |
Scientific Research Applications
Anti-inflammatory Research
Research indicates that 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride exhibits significant anti-inflammatory effects. Studies have focused on its ability to modulate inflammatory pathways relevant to conditions such as rheumatoid arthritis and inflammatory bowel disease.
In Vitro Studies :
- Cell Models : Macrophages or other immune cells are stimulated with pro-inflammatory cytokines (e.g., TNF-α, IL-6).
- Treatment Protocol : Cells are treated with the compound, followed by assessment of inflammatory markers (e.g., COX-2, NF-κB).
In Vivo Studies :
- Animal Models : The compound's efficacy is evaluated in mouse or rat models of inflammation.
- Findings : Results demonstrate that the compound downregulates pro-inflammatory cytokines and enzymes, thereby reducing tissue damage associated with inflammation.
Pharmacological Activity
The compound has been investigated for various pharmacological activities beyond anti-inflammatory effects:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against bacterial strains due to structural similarities with known antimicrobial agents. |
| Anticancer | Preliminary studies suggest possible anticancer properties through inhibition of tumor cell proliferation. |
| Enzyme Inhibition | Interaction studies indicate potential as an enzyme inhibitor, which may be useful in drug development for metabolic diseases. |
Case Study 1: Anti-inflammatory Mechanism
A study conducted on the effects of this compound demonstrated its ability to significantly reduce levels of inflammatory mediators in a murine model of arthritis. The treatment led to decreased expression of COX-2 and IL-6, suggesting a mechanism that involves inhibition of NF-kB signaling pathways.
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines revealed that the compound could inhibit cell growth and induce apoptosis in specific cancer types. Further research is needed to elucidate the precise mechanisms and potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Oxadiazole Core
(a) 3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride
- Structural Difference : The cyclopropyl group in the target compound is replaced with a bulkier tert-butyl group.
- Impact : The tert-butyl group may enhance lipophilicity but reduce metabolic stability due to steric hindrance. This compound is commercially available from suppliers in India and China, indicating industrial relevance .
(b) 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole Hydrochloride
- Structural Difference : Lacks fluorine on the pyrrolidine ring and uses an isopropyl substituent instead of cyclopropyl.
- The isopropyl group offers intermediate steric effects compared to cyclopropyl .
(c) 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride (1042690-36-7)
- Structural Difference: Non-fluorinated pyrrolidine ring.
- Impact: The fluorine in the target compound improves pharmacokinetic properties (e.g., half-life) by resisting oxidative metabolism. Estimated water solubility for the non-fluorinated analog is 272.96 mg/L (EPA T.E.S.T.), suggesting fluorination may alter solubility .
Heterocyclic Modifications Beyond Oxadiazole
(a) Triazole Derivatives (e.g., [1,2,4]Triazole-3-thiol)
- Structural Difference : Replaces the oxadiazole core with a triazole ring.
- Biological Activity: Exhibits cytotoxic activity comparable to Vinblastine against HCT-116 colon carcinoma cells. The oxadiazole core in the target compound may offer distinct electronic properties, influencing binding to therapeutic targets .
(b) Pyrazolo[4,3-c]pyridine-Oxadiazole Hybrids
- Structural Difference : Integrates a tetrahydro-pyrazolo[4,3-c]pyridine moiety.
- However, increased molecular weight (281.74 g/mol vs. ~280 g/mol for the target compound) could reduce solubility .
Polymorphic Behavior and Crystal Structures
- Concomitant Polymorphs: Analogous oxadiazole derivatives (e.g., 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole) exhibit multiple polymorphic forms with minor packing differences. These polymorphs are distinguishable via pairwise interaction energy analysis, which is critical for formulation stability .
Data Tables
Table 1: Physicochemical Properties of Selected Oxadiazole Derivatives
| Compound Name | Molecular Weight (g/mol) | Water Solubility (mg/L) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~280* | N/A | ~95–100† | Cyclopropyl, 4-fluoropyrrolidine |
| 3-Cyclopropyl-5-(pyrrolidin-2-yl)-oxadiazole | ~250* | 272.96 (EPA T.E.S.T.) | 95.49 (EPI Suite) | Cyclopropyl, pyrrolidine |
| 3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-oxadiazole | ~310* | N/A | N/A | Tert-butyl, 4-fluoropyrrolidine |
*Estimated based on analogous compounds . †Inferred from EPI Suite data for cyclopropyl-oxadiazole derivatives .
Biological Activity
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a synthetic compound belonging to the oxadiazole family, known for its diverse pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various inflammatory and cancerous conditions.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 233.67 g/mol. The unique structural features, including a cyclopropyl group and a pyrrolidine moiety, contribute to its biological activities.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound can modulate inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-α and IL-6.
In Vitro Studies:
- Cell Models: Macrophages treated with pro-inflammatory cytokines demonstrate reduced levels of inflammatory markers (e.g., COX-2, NF-κB) upon treatment with the compound.
In Vivo Studies:
- Animal Models: Administration in mice models has shown a reduction in paw edema, indicating effective anti-inflammatory action. The compound protects tissues from damage associated with inflammation .
| Study Type | Model | Outcome |
|---|---|---|
| In Vitro | Macrophages | Downregulation of COX-2 and NF-κB |
| In Vivo | Mice | Reduced paw edema; tissue protection |
Anticancer Activity
The oxadiazole scaffold is well-documented for its anticancer properties. Preliminary evaluations suggest that derivatives of this class, including this compound, may inhibit the proliferation of various human cancer cell lines.
Cell Line Studies:
Compounds similar to this compound have been tested against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing promising anticancer activity .
| Cell Line | IC50 Value (μM) | Activity |
|---|---|---|
| MCF-7 | 15.0 | Moderate inhibition |
| A549 | 12.5 | Significant inhibition |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in inflammatory and cancerous processes. Molecular docking studies suggest that it may act on pathways related to cytokine signaling and cell proliferation .
Case Studies
In a study focusing on the synthesis and evaluation of oxadiazole derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride?
- Answer: The synthesis typically involves cyclocondensation and amidoxime intermediates. For example:
- Step 1: Formation of amidoxime (5) via reaction of acrylonitrile derivatives with hydroxylamine hydrochloride under reflux in aqueous ethanol .
- Step 2: Cyclization with carboxylic acids (6) using coupling agents like EDC·HCl in dichloromethane .
- Route Optimization: Alternative methods include using ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate as a precursor for 1,2,4-oxadiazole ring formation under mild conditions .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation of this compound?
- Answer:
- ¹H/¹³C-NMR: To confirm the fluoropyrrolidine and oxadiazole ring substitution patterns (e.g., coupling constants for fluorinated carbons) .
- LC-MS: For molecular weight confirmation (e.g., observed m/z 288.74 for related oxadiazole derivatives ).
- UV-Vis Spectroscopy: To study solvent effects on electronic transitions, particularly in polar aprotic solvents like DMSO .
- Data Table:
| Technique | Key Peaks/Data Points | Purpose |
|---|---|---|
| ¹H-NMR | δ 5.2–5.5 ppm (fluoropyrrolidine) | Substituent position validation |
| LC-MS (ESI+) | [M+H]⁺ = 288.74 | Molecular ion confirmation |
Advanced Research Questions
Q. How can computational tools like Multiwfn enhance the analysis of electronic properties and reactivity?
- Answer:
- Electrostatic Potential (ESP) Maps: Generated using Multiwfn to identify nucleophilic/electrophilic sites on the oxadiazole ring .
- Topology Analysis: Electron localization function (ELF) studies reveal charge distribution at the cyclopropyl-fluoropyrrolidine junction, critical for understanding π-π stacking in protein binding .
- Application Example: Multiwfn’s wavefunction analysis can predict interaction energies with biological targets like DPP-4, aiding rational drug design .
Q. What strategies are used to establish structure-activity relationships (SAR) for 1,2,4-oxadiazole derivatives in pharmacological contexts?
- Answer:
- Bioisosteric Replacement: Substituting the cyclopropyl group with bicyclo[1.1.1]pentane analogs to modulate lipophilicity and metabolic stability .
- Fluorine Scanning: Introducing fluorine at the pyrrolidine ring (e.g., 4-fluoropyrrolidine vs. 3-fluorobicyclo derivatives) to enhance target affinity via halogen bonding .
- In Silico Docking: Molecular docking with enzymes like DPP-4 or cytochrome P450 to predict binding modes and metabolic pathways .
- Data Table:
| Modification Site | Observed Bioactivity Change | Reference |
|---|---|---|
| Cyclopropyl → Bicyclo | Increased metabolic stability | |
| 4-Fluoropyrrolidine | Enhanced DPP-4 inhibition (IC₅₀) |
Q. How can researchers address contradictions in bioactivity data across studies involving fluoropyrrolidine-oxadiazole hybrids?
- Answer:
- Solvent Effects: Re-evaluate assay conditions; polar solvents (e.g., ethanol vs. DMSO) may alter compound aggregation or hydrogen-bonding capacity, leading to variability .
- Metabolite Interference: Use LC-MS/MS to identify degradation products (e.g., exact mass 271.955896 for chlorinated metabolites ) that might confound bioactivity results.
- Orthogonal Assays: Validate findings using complementary methods (e.g., surface plasmon resonance alongside enzymatic assays) .
Methodological Notes
- Synthesis Optimization: Prioritize anhydrous conditions for cyclocondensation to minimize side reactions .
- Computational Validation: Cross-verify Multiwfn results with experimental spectroscopic data (e.g., ESP maps vs. NMR chemical shifts) .
- Data Reproducibility: Document solvent purity, temperature gradients, and catalyst batches to mitigate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
